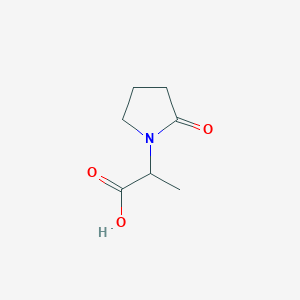

2-(2-Oxopyrrolidin-1-yl)propanoic acid

Description

BenchChem offers high-quality 2-(2-Oxopyrrolidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxopyrrolidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWWBSPLLLYOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914608 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67118-32-5, 96219-55-5 | |

| Record name | α-Methyl-2-oxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67118-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Racetam Pharmacophore: Synthesis and Application of 2-Oxopyrrolidine Derivatives

An In-depth Technical Guide

Topic: Racetam Pharmacophore Building Blocks: 2-Oxopyrrolidine Derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The 2-oxopyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of the "racetam" class of drugs. Initially developed for their nootropic (cognition-enhancing) properties, these derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects. This guide provides an in-depth exploration of the 2-oxopyrrolidine pharmacophore, detailing robust synthetic methodologies, analyzing critical structure-activity relationships (SAR), and examining key molecular targets. By synthesizing field-proven insights with established protocols, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.

The 2-Oxopyrrolidine Core: A Privileged Scaffold in Nootropic Drug Discovery

The quest for compounds that can enhance cognitive functions such as memory and learning led to the development of the racetam class of drugs, with Piracetam (2-oxo-1-pyrrolidine acetamide) being the seminal compound.[1][2] Discovered in the 1960s, Piracetam is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) and established the foundational structure for this entire class of molecules.[3][4] The central feature of this class is the five-membered lactam ring, 2-oxopyrrolidine (also known as γ-butyrolactam). Its unique structural and electronic properties make it an excellent scaffold for molecular modification.

The pharmacophore of a typical racetam can be deconstructed into the 2-oxopyrrolidine core and a side chain, most commonly an acetamide group, attached to the ring's nitrogen atom. Modifications at this N1 position, as well as substitutions on the ring itself, have given rise to a vast library of derivatives with distinct pharmacological profiles.[5] While the precise mechanism of action for many racetams remains a subject of investigation, they are known to modulate neurotransmission, particularly in the cholinergic and glutamatergic systems, and interact with targets like the synaptic vesicle protein 2A (SV2A).[6][7][8]

Experimental Protocol 1: Synthesis via N-Alkylation of 2-Pyrrolidinone

This is one of the most direct methods for preparing N1-substituted derivatives like Piracetam. The causality behind this approach lies in the acidity of the N-H proton of the lactam, which can be readily deprotonated by a strong base to form a nucleophilic anion.

Methodology: (Adapted from M. Verona et. al. as cited in)[5]

-

Deprotonation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF).

-

Anion Formation: Add 2-pyrrolidinone (1.0 eq) dropwise to the suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 2-pyrrolidinone.

-

Alkylation: Dissolve the appropriate alkylating agent (e.g., 2-chloroacetamide, 1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final N-substituted 2-oxopyrrolidine derivative.

Experimental Protocol 2: Asymmetric Synthesis from S-Pyroglutamic Acid

This protocol is essential for creating derivatives with defined stereochemistry at the C5 position, leveraging a naturally occurring chiral starting material. [9]The key step is a standard peptide coupling reaction.

Methodology: (Adapted from Nagasree, K. P. et al.)[9]

-

Activation: Dissolve S-pyroglutamic acid (1.0 eq) in anhydrous DMF in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl, 1.1 eq) and Hydroxybenzotriazole (HOBT, 1.1 eq) to the solution. Stir for 10-15 minutes. The formation of an active ester intermediate is critical for efficient coupling and minimizing racemization.

-

Amine Addition: Add the desired primary or secondary amine (1.0 eq) dropwise to the reaction mixture.

-

Base: Add N,N-Diisopropylethylamine (DIPEA, 0.6 eq) to the mixture and allow it to stir overnight at room temperature.

-

Work-up: Upon completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product, an optically active 5-carboxamide derivative, is purified by column chromatography. [9]

Structure-Activity Relationships (SAR) and Pharmacological Targets

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 2-oxopyrrolidine derivatives, SAR studies have revealed key structural features that govern their potency and selectivity for various biological targets.

Key Pharmacological Targets

-

Synaptic Vesicle Protein 2A (SV2A): This protein is a crucial target for the anticonvulsant effects of certain racetams, notably Levetiracetam. [6]Binding affinity to SV2A is a key determinant of antiepileptic potency.

-

AMPA Receptors: As part of the glutamatergic system, AMPA receptors are involved in synaptic plasticity, a key component of learning and memory. Some N-acyl derivatives of 2-oxopyrrolidine acetamide show a high affinity for the AMPA receptor binding site, suggesting a mechanism for their nootropic effects. [10]* GABAergic System: Given that the 2-oxopyrrolidine core is a cyclic analog of GABA, it is logical that some derivatives interact with the GABAergic system. Certain compounds have been designed as GABA prodrugs, releasing GABA upon hydrolysis. [11]* Nrf-2 Signaling Pathway: A novel application for 2-oxopyrrolidine derivatives is in the activation of the Nrf-2 antioxidant response pathway. The compound LN-53, for example, was designed to disrupt the Nrf-2/Keap1 complex, leading to the expression of antioxidant enzymes. [12]

SAR Analysis and Data Presentation

Systematic modification of the 2-oxopyrrolidine scaffold has yielded crucial data for SAR.

Table 1: SAR of N1-Substituted 2-Oxopyrrolidine Acetamides for Anticonvulsant Activity This table summarizes data for compounds designed as GABA prodrugs, evaluated for their ability to protect against pentylenetetrazol (PTZ)-induced convulsions. The Protective Index (PI) is a measure of the margin of safety.

| Compound | Substitution on N-benzyl group | Anticonvulsant Activity (ED₅₀, mmol/kg) | Protective Index (PI) |

| 14 | 4-Fluoro | 0.43 | 2.81 |

| 15 | 4-Methoxy | Potent | - |

| 16 | Unsubstituted (phenylethyl) | Potent | - |

| Valproic Acid | Reference Drug | 0.71 | 1.4 - 2.36 |

| Data synthesized from Hussein El-Subbagh.[11] |

The data clearly indicates that the introduction of a 4-fluorobenzyl group on the acetamide nitrogen (Compound 14) results in a compound more potent and with a wider safety margin than the established antiepileptic drug, valproic acid. [11]This highlights the significant impact of electronic modifications on the side chain.

Table 2: SAR of 2-Pyrrolidinone Derivatives as Autotaxin (ATX) Inhibitors This table shows how different zinc-binding functional groups incorporated into the 2-pyrrolidinone scaffold dramatically affect inhibitory potency against ATX, an enzyme implicated in inflammation and cancer.

| Compound | Key Functional Group | Position | Inhibitory Potency (IC₅₀, nM) |

| 3k | Boronic Acid | N1-sidechain | 50 |

| 21 | Boronic Acid | C5-sidechain | 35 |

| 16 | Hydroxamic Acid | N1-sidechain | 700 |

| 40b | Carboxylic Acid | C5-sidechain | 800 |

| Data synthesized from Minakakis, P. et al.[13] |

The analysis reveals that boronic acid derivatives are exceptionally potent ATX inhibitors, with IC₅₀ values in the low nanomolar range. [13]The hydroxamic and carboxylic acid derivatives are significantly less active. This demonstrates that the choice of the zinc-chelating moiety is the dominant factor for activity in this series.

Further studies have suggested that while overall lipophilicity does not play a major role in the amnesia-reversal activity of piracetam-type nootropics, the spatial distance between polar groups, such as the two carbonyl oxygens, is a critical factor influencing efficacy. [14]

Future Directions and Emerging Applications

While the legacy of the 2-oxopyrrolidine core is rooted in nootropics, current research is unlocking its potential across a much broader therapeutic landscape. The inherent versatility and synthetic tractability of the scaffold make it an ideal starting point for developing agents against a variety of diseases.

-

Antimicrobial Agents: Novel 2-oxopyrrolidine derivatives have demonstrated promising in vitro efficacy against both Gram-positive and Gram-negative bacteria, including strains relevant to public health like Staphylococcus aureus and Escherichia coli. [15]Some derivatives have also shown potential as anti-tubercular agents. [9]* Anti-inflammatory and Anticancer Agents: The discovery of potent 2-pyrrolidinone-based autotaxin inhibitors opens a new avenue for developing treatments for inflammatory conditions and cancer. [13]Other derivatives have been shown to possess direct anticancer activity. [16]* Computational Drug Design: Modern drug discovery increasingly relies on in silico methods. Virtual screening, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction are being used to rapidly identify novel racetam derivatives with high predicted affinity for targets like SV2A and favorable drug-like properties, accelerating the development pipeline. [6][17]

Conclusion

The 2-oxopyrrolidine ring is far more than just the foundation of Piracetam. It is a highly versatile and privileged pharmacophore that has given rise to a diverse and growing family of biologically active compounds. Through well-established synthetic protocols, including asymmetric approaches, researchers can readily access a wide chemical space of derivatives. Decades of structure-activity relationship studies have provided a clear roadmap for tailoring these molecules toward specific pharmacological targets, from modulating synaptic activity for cognitive enhancement and seizure control to inhibiting key enzymes in cancer and inflammation. As new biological targets are identified and computational tools become more powerful, the 2-oxopyrrolidine scaffold is poised to remain a cornerstone of medicinal chemistry and drug development for years to come.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. PubMed. [Link]

-

Froestl, W., Muhs, A., & Pfeifer, A. (2012). Cognitive enhancers (nootropics). Part 1: drugs interacting with receptors. Journal of Alzheimer's Disease. [Link]

-

El-Subbagh, H. (2021). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate. [Link]

-

Dhama, N., Sucheta, et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry. [Link]

-

Sarac, B. E., Nissim, L., et al. (2022). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PMC. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Identification of some Novel Racetams as Potential Anti- Convulsant Agents: Virtual Screening, Molecular Docking, and ADMET Study. Biointerface Research in Applied Chemistry. [Link]

-

Peristera, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. PMC. [Link]

-

Dhama, N., Sucheta, et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Semantic Scholar. [Link]

-

Solmaz, G. D., & Erbaş, O. (2023). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. JEB Med Sci. [Link]

-

Nagasree, K. P., et al. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular. Indian Journal of Chemistry. [Link]

-

Kavina, O. V., et al. (2019). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. [Link]

- (Note: Reference 12 was not used in the final text).

-

Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and Its Derivatives. Asian Journal of Chemistry. [Link]

-

Patel, J., et al. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. [Link]

-

Altomare, C., et al. (1995). X-ray crystal structure, partitioning behavior, and molecular modeling study of piracetam-type nootropics: insights into the pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Winblad, B. (2005). Piracetam--an old drug with novel properties? PubMed. [Link]

- (Note: Reference 17 was not used in the final text).

- (Note: Reference 18 was not used in the final text).

-

Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

-

Login, R. B. (n.d.). Racetam candidates based on “Pyrrolidone” Dimers. rloginconsulting.com. [Link]

-

Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Park, S., et al. (2024). Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. PMC. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. PubMed. [Link]

-

Dhama, N., et al. (2023). Synthesis, Characterization, Docking Studies and Antiepileptic Activity of Novel Piracetam Derivatives. Asian Journal of Chemistry. [Link]

-

(2024). Structure Activity Relationship Of Drugs. LinkedIn. [Link]

- (Note: Reference 26 was not used in the final text).

- (Note: Reference 27 was not used in the final text).

-

Morissette, S. L., et al. (2004). 2-(2-Oxopyrrolidin-1-yl)butyramide. ResearchGate. [Link]

- (Note: Reference 29 was not used in the final text).

-

Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam: A Review of Pharmacological Properties and Clinical Uses. ResearchGate. [Link]

- (Note: Reference 32 was not used in the final text).

- (Note: Reference 33 was not used in the final text).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Piracetam--an old drug with novel properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rloginconsulting.com [rloginconsulting.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

- 11. researchgate.net [researchgate.net]

- 12. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-ray crystal structure, partitioning behavior, and molecular modeling study of piracetam-type nootropics: insights into the pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. asianpubs.org [asianpubs.org]

Technical Guide: Solubility Profile & Process Optimization for 2-(2-Oxopyrrolidin-1-yl)propanoic Acid

Executive Summary

Compound: 2-(2-Oxopyrrolidin-1-yl)propanoic acid CAS: 67118-32-5 Class: Racetam Intermediate / N-substituted Pyrrolidone Derivative

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Oxopyrrolidin-1-yl)propanoic acid. As a critical intermediate in the synthesis of nootropic agents (racetams) and a potential chiral building block, understanding its solvation thermodynamics is essential for process chemists and formulation scientists. This guide synthesizes structural analogs' behavior (specifically Levetiracetam acid) with fundamental solubility principles to establish a robust framework for purification, extraction, and crystallization.

Physicochemical Profile

The solubility of 2-(2-Oxopyrrolidin-1-yl)propanoic acid is governed by its dual functionality: the highly polar, hydrogen-bond-accepting lactam ring and the ionizable carboxylic acid tail.

Structural Determinants of Solubility

-

Lactam Ring (2-Oxopyrrolidine): Imparts high water solubility and miscibility with polar organic solvents due to strong dipole-dipole interactions.

-

Carboxylic Acid Group: Provides pH-dependent solubility. At pH > pKa (~4.5), the molecule ionizes, significantly increasing aqueous solubility and decreasing partition into organic solvents.

-

Alkyl Chain (Propanoic backbone): Short hydrophobic chain; insufficient to overcome the polarity of the functional groups in non-polar solvents.

Solubility Matrix (Estimated & Analog-Derived)

Data synthesized from Levetiracetam acid (CAS 102849-49-0) and Piracetam acid behaviors.

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Aqueous | Water (pH < 2) | High (>50 mg/mL) | Reaction medium |

| Aqueous | Water (pH > 7) | Very High (>200 mg/mL) | Waste stream / Aqueous phase |

| Alcohol | Methanol / Ethanol | High | Dissolution / Transfer |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Extraction solvent (at acidic pH) |

| Ester | Ethyl Acetate | Moderate | Extraction / Crystallization |

| Aromatic | Toluene | Low / Insoluble | Anti-solvent for crystallization |

| Alkane | Heptane / Hexane | Insoluble | Wash solvent / Anti-solvent |

Process Optimization: Extraction & Purification

The primary challenge with 2-(2-Oxopyrrolidin-1-yl)propanoic acid is its high water solubility, which complicates extraction from aqueous reaction mixtures. The following logic is critical for high-yield recovery.

The pH-Switch Extraction Strategy

To extract this molecule into an organic phase (e.g., DCM or Ethyl Acetate), the carboxylic acid must be in its protonated (neutral) state.

-

Acidification: Adjust aqueous phase pH to 1.0–2.0 using HCl. This suppresses ionization (pH

pKa). -

Salting Out: Add NaCl to saturation to increase the ionic strength of the aqueous phase, driving the organic neutral species into the organic solvent.

-

Solvent Selection: Use Dichloromethane (DCM) for maximum recovery due to favorable partition coefficients for lactams.

Crystallization Workflow

Purification is best achieved via an Anti-Solvent Crystallization method, leveraging the compound's insolubility in non-polar aromatics.

Figure 1: Optimized Anti-Solvent Crystallization Workflow for 2-(2-Oxopyrrolidin-1-yl)propanoic acid.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific lot/purity.

Materials:

-

HPLC grade water and organic solvents.

-

0.45 µm syringe filters (PTFE for organics, Nylon for aqueous).

-

Thermostatic shaker bath.

Procedure:

-

Preparation: Add excess solid 2-(2-Oxopyrrolidin-1-yl)propanoic acid to 5 mL of the target solvent in a glass vial.

-

Equilibration: Shake at 25°C (or target temp) for 24 hours. Ensure solid persists (saturated solution).

-

Sampling: Stop shaking and allow settling for 1 hour.

-

Filtration: Withdraw supernatant and filter through a 0.45 µm filter (pre-saturated with solution to prevent adsorption losses).

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 205-210 nm, as lactams absorb weakly).

Protocol B: pH-Dependent Partition Coefficient (LogD)

Critical for determining extraction efficiency.

-

System: Prepare Octanol and Water (phosphate buffers at pH 2.0, 4.5, 7.4).

-

Mix: Dissolve compound in the pre-saturated aqueous phase. Add equal volume of pre-saturated Octanol.

-

Equilibrate: Shake for 4 hours; centrifuge to separate phases.

-

Analyze: Measure concentration in both phases using HPLC.

-

Calculation:

.-

Expectation: High LogD at pH 2.0 (good extraction), extremely low LogD at pH 7.4 (poor extraction).

-

Mechanistic Pathway: Synthesis & Impurity Formation

Understanding the origin of this molecule helps in controlling it as an impurity. It is typically formed via the hydrolysis of the corresponding amide (e.g., during acidic workups of Racetam synthesis).

Figure 2: Formation pathway via amide hydrolysis, highlighting its role as a process impurity.[1][2]

References

-

PubChem. (2025). 2-(2-oxopyrrolidin-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Surya, K. B., et al. (2015). Asymmetric synthesis of chiral amines... and Levetiracetam intermediate synthesis. New Drug Approvals. Available at: [Link]

- Jouyban, A. (2010). Solubility of N-Methyl-2-pyrrolidone in Water and Organic Solvents. (General reference for pyrrolidone solvent behavior).

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid as a Chiral Intermediate

Introduction & Scope

This Application Note details the handling, resolution, and synthetic utility of 2-(2-oxopyrrolidin-1-yl)propanoic acid (CAS: 67118-32-5 for racemate; 96219-55-5 for (S)-isomer).

While often overshadowed by its ethyl-analogue (the precursor to the antiepileptic drug Levetiracetam), the propanoic acid derivative represents a critical "Methyl-Piracetam" scaffold. It serves as a vital tool in Structure-Activity Relationship (SAR) studies targeting the SV2A protein and acts as a constrained peptidomimetic building block, mimicking the steric profile of pyroglutamic acid but with altered lipophilicity.

Core Applications

-

Chiral Pool Synthesis: Accessing enantiopure scaffolds for racetam drug discovery.

-

Peptidomimetics: Introduction of a gamma-lactam constraint into peptide backbones.

-

Fragment-Based Drug Design (FBDD): Probing steric tolerance in binding pockets (Methyl vs. Ethyl vs. Hydrogen).

Technical Specifications & Properties

| Property | Specification | Notes |

| IUPAC Name | 2-(2-Oxopyrrolidin-1-yl)propanoic acid | |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | Distinct from Levetiracetam acid (171.19 g/mol ) |

| Chiral Center | C2 (Alpha-position) | (S)-isomer is generally the bioactive scaffold in SV2A ligands. |

| Solubility | High: Water, Methanol, DCMLow: Hexanes, Toluene | Polar aprotic solvents recommended for coupling. |

| pKa | ~3.8 - 4.2 (Carboxylic acid) | Acidic enough for salt formation with chiral amines. |

Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation

Objective: Isolate the (S)-enantiomer from the commercially available racemic 2-(2-oxopyrrolidin-1-yl)propanoic acid. Rationale: While asymmetric synthesis from L-Alanine is possible, it often suffers from partial racemization during the high-temperature cyclization step. Resolution of the racemate using a chiral amine is the most robust method for generating >99% ee material in a standard laboratory setting.

Materials

-

Substrate: Racemic 2-(2-oxopyrrolidin-1-yl)propanoic acid (10 g, 63.6 mmol).

-

Resolving Agent: (R)-(+)-

-Methylbenzylamine (3.85 g, 31.8 mmol, 0.5 eq). Note: Use 0.5 eq to maximize yield of the less soluble salt. -

Solvent: Acetone (Reagent Grade).

-

Acid: 1N HCl.

Step-by-Step Methodology

-

Dissolution: Dissolve 10 g of the racemic acid in 60 mL of warm acetone (45°C) in a round-bottom flask equipped with a magnetic stir bar.

-

Amine Addition: Dropwise add (R)-(+)-

-Methylbenzylamine (0.5 equivalents) over 15 minutes. The solution may become slightly cloudy. -

Crystallization (The Critical Step):

-

Allow the mixture to cool slowly to room temperature (20-25°C) over 2 hours with gentle stirring.

-

Seeding: If no precipitate forms, scratch the glass or add a seed crystal of the (S)-acid salt if available.

-

Cool further to 0-4°C (ice bath) for 1 hour to maximize precipitation of the diastereomeric salt.

-

-

Filtration: Filter the white solid (Salt A) under vacuum. Wash the cake with cold acetone (2 x 10 mL).

-

Filtrate: Contains the enriched (R)-isomer (save for racemization/recycling if necessary).

-

Solid: Contains the (S)-acid

(R)-amine salt.

-

-

Liberation of the Free Acid:

-

Suspend the solid salt in 30 mL of water.

-

Acidify with 1N HCl until pH < 2.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation:

-

Yield: Typical recovery is 30-35% (theoretical max is 50%).

-

Optical Rotation:

(c=1, Acetone) for the (S)-isomer.

-

Mechanistic Workflow (DOT Visualization)

Figure 1: Workflow for the optical resolution of the racemic propanoic acid derivative using a chiral amine.

Protocol B: Amide Coupling (Peptidomimetic Synthesis)

Objective: Couple the chiral acid to an amine (e.g., an amino ester or benzylamine) without racemization. Challenge: The alpha-proton at the chiral center is susceptible to enolization and racemization under strongly basic conditions or high heat. Solution: Use the Mixed Anhydride Method (Isobutyl chloroformate) at low temperature. This is preferred over EDC/HOBt for this specific scaffold to minimize racemization risks associated with O-acylurea intermediates.

Step-by-Step Methodology

-

Activation:

-

Dissolve (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid (1.0 eq) in dry THF (0.2 M concentration) under Nitrogen.

-

Cool to -15°C (Salt/Ice bath).

-

Add N-Methylmorpholine (NMM) (1.1 eq).

-

Add Isobutyl chloroformate (IBCF) (1.1 eq) dropwise. Do not let temperature rise above -10°C.

-

Stir for 15 minutes to form the mixed anhydride.

-

-

Coupling:

-

Add the amine partner (1.1 eq) (dissolved in minimal THF) dropwise to the cold mixture.

-

Note: If the amine is a salt (e.g., Glycine methyl ester HCl), premix it with 1.1 eq of NMM before addition.

-

-

Reaction:

-

Stir at -15°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

-

Workup:

-

Evaporate THF.

-

Redissolve residue in Ethyl Acetate.

-

Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

-

Purification:

-

Recrystallize from EtOAc/Hexanes or purify via Flash Chromatography (MeOH/DCM gradient).

-

Strategic Context: Methyl vs. Ethyl (SAR)

When designing ligands for the SV2A receptor (Levetiracetam target), the size of the substituent at the alpha-position is a critical determinant of affinity.

| Substituent | Compound Class | Binding Affinity (Ki) | Application |

| -H | Piracetam Analogue | Low (mM range) | Nootropic (low potency) |

| -CH₃ | Propanoic Derivative | Moderate (µM range) | Probe / Intermediate |

| -CH₂CH₃ | Levetiracetam | High (<10 µM) | Antiepileptic Drug |

| -CH₂CH₂CH₃ | Propyl Analogue | Variable | Lipophilicity studies |

Expert Insight: The propanoic acid derivative is the perfect "bridge" molecule. If your lead compound (Ethyl) is too lipophilic or metabolically unstable, retracting to the Methyl (Propanoic) variant often maintains the scaffold geometry while reducing logP and steric bulk.

Chemical Space Visualization (DOT)

Figure 2: Divergent synthesis pathways starting from the chiral propanoic acid intermediate.

References

-

Synthesis and Resolution of Pyrrolidine Acids: Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549.

-

Levetiracetam Analogues (SAR Context): Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology, 286(2), 137-146.

-

General Resolution Protocol (Chiral Amines): Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Referenced for general methodology on alpha-substituted acids).

-

Mixed Anhydride Coupling Method: Anderson, G. W., et al. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. (Foundational protocol for preventing racemization).

Application Note: Optimized Coupling of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid in Peptide Synthesis

This Application Note is designed for researchers and process chemists requiring high-fidelity incorporation of 2-(2-Oxopyrrolidin-1-yl)propanoic acid (also known as the acid precursor to Levetiracetam analogs or a Pyroglutamyl-mimetic) into peptide sequences.[1]

Introduction & Chemical Context

2-(2-Oxopyrrolidin-1-yl)propanoic acid is a specialized building block often used to introduce a rigid, "racetam-like" pharmacophore at the N-terminus of a peptide or as a peptidomimetic spacer.[1] Structurally, it resembles an

The Challenge: Stereochemical Integrity

While the coupling chemistry resembles that of standard amino acids, this molecule presents a unique challenge: Racemization .

-

Structural Class: It behaves chemically as an

-acyl amino acid .[1] Unlike -

Mechanism: The carbonyl oxygen of the lactam ring can attack the activated carboxylic acid (e.g., O-acylisourea or active ester), forming a bicyclic, oxazolonium-like intermediate.[1] This intermediate allows rapid epimerization at the

-carbon before the amine nucleophile attacks.[1]

This protocol details conditions specifically selected to suppress this pathway while maintaining high coupling efficiency.

Mechanistic Insight: The Racemization Pathway

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the risk of using standard high-base protocols (e.g., HBTU/DIPEA) with this molecule.[1]

Figure 1: Competing pathways between direct coupling (green) and lactam-assisted racemization (red).[1] High base concentrations accelerate the red pathway.

Recommended Coupling Protocols

Method A: DIC / Oxyma Pure (Gold Standard)

Rationale: This method generates the active ester in situ at near-neutral pH, significantly reducing the rate of base-catalyzed enolization and oxazolone formation.[1] It is the preferred method for SPPS.

Reagents:

-

Coupling Reagent:

-Diisopropylcarbodiimide (DIC)[1] -

Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)[1]

-

Solvent: DMF or NMP (NMP is preferred for aggregation-prone sequences)[1]

-

Base: NONE (Crucial for suppressing racemization)

Protocol (SPPS):

-

Resin Prep: Swell resin (0.1 mmol scale) in DMF for 20 min. Drain.

-

Solution Prep: Dissolve 2-(2-Oxopyrrolidin-1-yl)propanoic acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF (approx. 2-3 mL).

-

Activation: Add DIC (3.0 eq) to the solution. Do not pre-activate for >2 minutes.

-

Coupling: Immediately add the mixture to the resin.

-

Reaction Time: Shake/agitate at Room Temperature (RT) for 60–90 minutes .

-

Wash: Drain and wash with DMF (

min) and DCM ( -

QC: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm completion.

Method B: HATU / Collidine (For Difficult Sequences)

Rationale: If Method A fails due to steric bulk on the resin, HATU is more reactive. However, standard DIPEA must be replaced with 2,4,6-Collidine (a weaker, non-nucleophilic base) to minimize proton abstraction from the chiral

Reagents:

-

Coupling Reagent: HATU

-

Base: 2,4,6-Collidine (TMP)[1]

-

Solvent: DMF

Protocol:

-

Dissolve Acid (3.0 eq) and HATU (2.9 eq) in DMF.

-

Add Collidine (6.0 eq).[1]

-

Immediately add to the resin. Note: The solution will turn yellow.

-

React for 45 minutes . Extended times increase racemization risk.[1]

Quantitative Comparison of Conditions

| Parameter | Method A (DIC/Oxyma) | Method B (HATU/Collidine) | Method C (IBCF/NMM)* |

| Primary Use | Standard SPPS (Recommended) | Difficult/Steric Couplings | Solution Phase Scale-up |

| Racemization Risk | Low (< 1%) | Moderate (1-3%) | High (requires -15°C) |

| Base Requirement | None | Collidine (Weak) | NMM (Morpholine) |

| Reaction pH | Neutral (~6.[1]5) | Basic (~8.[1]0) | Basic during activation |

| By-products | Urea (soluble in DMF) | Water-soluble salts | CO₂, Salts |

*Method C (Mixed Anhydride) is traditional for Racetam synthesis but less robust for high-purity peptide work.[1]

Quality Control & Troubleshooting

Monitoring Racemization

Since the (R)-enantiomer (impurity) often has distinct biological activity (or lack thereof), chiral purity is paramount.[1]

-

Analytical Method: Use C18 RP-HPLC.[1] If the peptide contains other chiral centers, the (D)-isomer of the cap will likely form a diastereomer, separable by standard HPLC gradients (e.g., 0.1% TFA in Water/Acetonitrile).[1]

-

Standard: Synthesize a reference standard using the racemic acid to identify the retention time of the unwanted diastereomer.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Incomplete Coupling) | Steric hindrance or aggregation.[1] | Switch to Method B (HATU) or double couple with Method A. Use NMP as solvent.[1] |

| High Racemization (>5%) | Base concentration too high or activation time too long. | Switch to Method A (Base-free).[1] Ensure activation time < 2 min before addition. |

| Precipitation | Urea byproduct (from DIC) insolubility. | Wash resin with DCM/MeOH/DCM cycles.[1] Use EDC for solution phase. |

| N-Terminal Acetylation | Contamination with Acetic Acid.[1] | Ensure Oxyma/HATU quality. Avoid using acetic anhydride capping lines on automated synthesizers during this step.[1] |

References

-

El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

- Authoritative review establishing Oxyma/DIC as the superior low-racemiz

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1]

- Discusses the stability of activated carboxylic acids and industrial coupling str

-

Kavina, M. A., et al. (2017). Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53, 873–878.[1][3] Link

- Provides chemical context on the stability and synthesis of the specific 2-oxopyrrolidin-1-yl scaffold.

-

Carpino, L. A., & El-Faham, A. (1995).[1] The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Tetrahedron, 55(22), 6813-6830.[1] Link

- Foundational work on suppressing racemiz

Sources

UV detection wavelengths for 2-oxopyrrolidine carboxylic acids

Application Note: UV Detection Strategies for 2-Oxopyrrolidine-5-Carboxylic Acid (Pyroglutamic Acid)

Abstract

2-oxopyrrolidine-5-carboxylic acid (Pyroglutamic acid, PCA, or 5-oxoproline) presents a unique detection challenge in liquid chromatography. Lacking a conjugated

Theoretical Basis: The "Invisible" Chromophore

The detection of PCA is governed by the electronic transitions of its two functional groups: the lactam (cyclic amide) and the carboxylic acid .

-

Electronic Transition: Both groups undergo

transitions.[1] These transitions are "forbidden" in quantum mechanical terms, resulting in low molar absorptivity ( -

Absorption Maxima (

): The absorption maximum occurs in the vacuum UV range (<190 nm). In standard HPLC solvents, the "tail" of this absorption is monitored. -

The Detection Window:

-

200–205 nm: Region of maximum sensitivity. Requires ultra-pure solvents to prevent baseline noise.

-

210 nm: The standard "compromise" wavelength. Offers 30-50% less signal than 205 nm but significantly lower noise and drift.

-

>220 nm: PCA is effectively transparent.

-

Decision Matrix: Method Selection

Figure 1: Decision tree for selecting the detection strategy based on sensitivity requirements.

Critical Parameter: Solvent UV Cutoffs

When working at 200–210 nm, the mobile phase acts as a filter. You cannot see the analyte if the solvent absorbs all the light.

| Solvent | UV Cutoff (1 AU) | Suitability for PCA Analysis |

| Water (HPLC Grade) | 190 nm | Excellent . Base for all buffers. |

| Acetonitrile (ACN) | 190 nm | Excellent . The only viable organic modifier for <210 nm. |

| Methanol (MeOH) | 205 nm | Poor .[2][3] Absorbance rises sharply below 215 nm, causing massive baseline drift in gradients. |

| Phosphate Buffer | <195 nm | Good . Transparent at low UV. |

| Formate/Acetate | 210–230 nm | Forbidden . Carboxylic acid modifiers obscure the PCA signal. |

Expert Insight: Do not use Methanol for PCA analysis at 205 nm. Even 5% Methanol raises the baseline absorbance significantly, masking the PCA peak. Use Acetonitrile exclusively.

Validated Protocol: Direct UV Detection

This protocol is derived from USP monographs and optimized for modern UHPLC/HPLC systems. It balances the retention of the polar PCA molecule with the transparency required for low-UV detection.

Chromatographic Conditions

-

Column: C18 (L1) end-capped, high aqueous stability (e.g., 250 x 4.6 mm, 5 µm).

-

Alternative: HILIC columns (Amide phase) are superior for retaining PCA but require different mobile phases (High ACN) which may slightly increase baseline noise.

-

-

Wavelength: 210 nm (Primary), 205 nm (High Sensitivity).

-

Temperature: 25°C (Control is critical as temperature affects UV extinction coefficients at low wavelengths).

-

Injection Volume: 10–20 µL.

Reagents & Mobile Phase Preparation

-

Buffer (Mobile Phase A):

-

Dissolve 1.36 g Potassium Dihydrogen Phosphate (

) in 1000 mL HPLC-grade water (10 mM). -

Adjust pH to 2.5 ± 0.1 using Diluted Phosphoric Acid (85%).

-

Why pH 2.5? PCA has a pKa of ~3.6. At pH 2.5, it is protonated (

), increasing hydrophobicity and retention on C18 columns.

-

-

Organic Modifier (Mobile Phase B):

-

100% Acetonitrile (Far UV / Gradient Grade).

-

-

Isocratic Elution:

-

Ratio: 95% Buffer : 5% Acetonitrile.

-

Note: High aqueous content is necessary to retain PCA on C18.

-

Step-by-Step Workflow

-

System Passivation: Flush the HPLC system with 100% Water (warm, 40°C) to remove any traces of previous solvents (especially MeOH or THF) that absorb in the UV.

-

Equilibration: Pump the mobile phase (95:5) for at least 60 minutes. At 205/210 nm, the baseline takes longer to stabilize.

-

Blank Injection: Inject the Mobile Phase A. Ensure no "ghost peaks" appear at the retention time of PCA (typically 4–6 mins).

-

Standard Injection: Inject PCA Standard (0.1 mg/mL).

-

Suitability Criteria:

-

Tailing Factor: NMT 1.5.

-

RSD (n=6): NMT 2.0%.[6]

-

Troubleshooting & Artifacts: The Glutamine Loop

A major source of error in PCA quantification is the spontaneous cyclization of Glutamine (Gln) or Glutamic Acid (Glu) into Pyroglutamic acid (PCA) inside the vial or the column, especially under acidic conditions or heat.

Pathway Logic

Figure 2: Spontaneous formation of PCA from Glutamine/Glutamic Acid precursors.

Prevention Strategy:

-

Keep autosampler temperature at 4°C .

-

Analyze samples immediately after preparation.

-

If measuring PCA in a peptide hydrolysate, be aware that N-terminal Glutamine converts almost quantitatively to PCA during acid hydrolysis.

Advanced Considerations: Derivatization

If the 205 nm method lacks sufficient sensitivity (LOD > 1 µg/mL) or matrix interference is too high, derivatization is required to add a chromophore.

Target: The Carboxylic Acid group (–COOH).[1][7] Reagent: Phenacyl Bromide (or p-Bromophenacyl bromide). Mechanism: Esterification. New Detection Wavelength: 254 nm (Strong absorption, solvent independent).

Protocol Summary:

-

Mix Sample + Phenacyl Bromide + Triethylamine (Catalyst) in Acetone.

-

Heat at 50°C for 30 mins.

-

Cool and inject.

-

Result: PCA-Phenacyl ester elutes much later (more hydrophobic) and is detectable with high specificity at 254 nm.

References

-

United States Pharmacopeia (USP). Monograph: Pidolic Acid (Pyroglutamic Acid). USP-NF.

-

Schlabach, T. D., & Robinson, J. (1983). Improvements in sensitivity and resolution in the HPLC analysis of amino acids. Journal of Chromatography A.

-

Merck Millipore. (2012). Application Note: Separation of Pyroglutamic Acid and Related Impurities on ZIC-HILIC.

-

PubChem. (2023). Compound Summary: 5-Oxoproline (Pyroglutamic acid).[8] National Library of Medicine. [9]

-

Agilent Technologies. (2020). Technical Note: Solvent UV Cutoffs and Mobile Phase Selection for LC.

Sources

- 1. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 2. Significance of the UV Cut off - Chromatography Forum [chromforum.org]

- 3. UV Cutoff [macro.lsu.edu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. nacalai.com [nacalai.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. digital.maag.ysu.edu [digital.maag.ysu.edu]

- 9. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]

Visualizing 2-Oxopyrrolidine Derivatives on TLC Plates: A Guide to Stain Selection and Application

An Application Note and Protocol for the Thin Layer Chromatography (Tasting) of 2-Oxopyrrolidine Derivatives

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the visualization of 2-oxopyrrolidine derivatives on Thin Layer Chromatography (TLC) plates. Due to the often-poor UV activity of these compounds, this guide focuses on the selection and application of chemical stains. We will explore the underlying chemical principles of various staining methods and provide a step-by-step protocol for the use of potassium permanganate stain, a robust and versatile option for this class of molecules.

Introduction: The Challenge of Visualizing 2-Oxopyrrolidine Derivatives

The 2-oxopyrrolidine (γ-lactam) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including nootropics like piracetam and anticonvulsants such as levetiracetam. During the synthesis and purification of these molecules, Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity. However, many 2-oxopyrrolidine derivatives lack a strong chromophore, rendering them difficult to visualize under UV light. This necessitates the use of chemical staining agents that react with the functional groups present in the molecule to produce a colored spot.

The choice of an appropriate stain is critical and depends on the specific functional groups present in the derivative. The 2-oxopyrrolidine ring itself is relatively inert. Therefore, visualization often relies on the reactivity of substituents on the pyrrolidine ring or its side chains.

Principles of Stain Selection for 2-Oxopyrrolidine Derivatives

The ideal TLC stain should be sensitive, provide good contrast, and have a predictable reactivity pattern. For 2-oxopyrrolidine derivatives, the most common reactive handles for staining are:

-

Amide/Lactam Moiety: While the lactam itself is not highly reactive, it can be hydrolyzed under harsh conditions. However, stains that react with primary or secondary amines are generally not effective unless the ring has been opened.

-

Susceptible Functional Groups: Many 2-oxopyrrolidine derivatives contain other functional groups that are more amenable to staining. These can include alkenes, alkynes, alcohols, and amines.

-

General Oxidative Stains: For compounds lacking specific reactive groups, general oxidative stains are often the best choice. These stains react with a broad range of organic compounds.

Based on these principles, several stains can be considered. However, for its broad applicability and high sensitivity, potassium permanganate (KMnO4) stain is a highly recommended starting point for the visualization of 2-oxopyrrolidine derivatives.

Mechanism of Action: Potassium Permanganate Stain

Potassium permanganate is a strong oxidizing agent. When a TLC plate is treated with a basic solution of KMnO4, the permanganate ion (MnO4⁻), which is deep purple, is reduced to manganese dioxide (MnO2), a brown precipitate, upon reaction with an oxidizable organic compound on the plate. This results in the appearance of yellow-brown spots on a pink or purple background. The background color will eventually fade to a light brown, further enhancing the contrast of the spots.

This stain is particularly effective for compounds containing functional groups that are readily oxidized, such as:

-

Alkenes and Alkynes

-

Alcohols

-

Aldehydes

-

Phenols

-

Amines

Even in the absence of these specific groups, many organic compounds, including some 2-oxopyrrolidine derivatives, will show some degree of oxidation under the conditions of the permanganate stain, making it a versatile choice.

Protocol: Potassium Permanganate Staining of 2-Oxopyrrolidine Derivatives

This protocol provides a step-by-step guide for the preparation and use of potassium permanganate stain for visualizing 2-oxopyrrolidine derivatives on TLC plates.

3.1. Materials

-

Potassium permanganate (KMnO4)

-

Potassium carbonate (K2CO3)

-

Sodium hydroxide (NaOH) (optional, for a more basic solution)

-

Distilled water

-

TLC developing chamber or a beaker with a watch glass

-

Forceps

-

Heat gun

3.2. Reagent Preparation

The following is a standard recipe for preparing potassium permanganate stain. This solution is stable for several months when stored in a dark bottle at room temperature.

| Reagent | Amount | Purpose |

| Potassium permanganate (KMnO4) | 3 g | Oxidizing agent |

| Potassium carbonate (K2CO3) | 20 g | Base |

| 5% Sodium hydroxide (NaOH) solution (optional) | 5 mL | Stronger base |

| Distilled water | 300 mL | Solvent |

Preparation Steps:

-

In a 500 mL beaker, dissolve the potassium carbonate in 300 mL of distilled water.

-

If using, add the 5% sodium hydroxide solution to the potassium carbonate solution.

-

Slowly add the potassium permanganate to the basic solution while stirring.

-

Continue stirring until all the potassium permanganate has dissolved. The solution will be a deep purple color.

-

Transfer the solution to a dark glass bottle for storage.

3.3. Staining Procedure

-

Develop the TLC Plate: Run your TLC plate in an appropriate solvent system to separate the components of your reaction mixture.

-

Dry the TLC Plate: After development, remove the TLC plate from the chamber and allow the solvent to fully evaporate. This is a critical step, as residual solvent can interfere with the staining process.

-

Stain Application:

-

Dipping Method (Recommended): Using forceps, quickly dip the TLC plate into the potassium permanganate stain solution for 1-2 seconds. Ensure the entire plate is submerged.

-

Spraying Method: Alternatively, the stain can be applied using a spray bottle. This method should be performed in a fume hood.

-

-

Wipe the Back: Immediately after dipping, gently wipe the back of the TLC plate with a paper towel to remove excess stain.

-

Visualization and Heating:

-

Place the stained TLC plate on a heat-resistant surface.

-

Gently warm the plate with a heat gun. Be careful not to overheat, as this can char the plate and the compounds.

-

As the plate warms, spots of oxidizable compounds will appear as yellow to brown spots against a purple or pink background.

-

The background color will gradually fade to a light brown, increasing the contrast of the spots.

-

3.4. Interpreting the Results

-

Positive Result: The appearance of a yellow-brown spot indicates the presence of an oxidizable compound.

-

Negative Result: If no spot appears, it suggests that the compound is not readily oxidized by potassium permanganate under these conditions. In this case, an alternative stain may be necessary.

-

Rf Value: The retention factor (Rf) of the spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. This value is a characteristic of the compound in the given solvent system.

Workflow and Decision Making

The following diagram illustrates the workflow for TLC analysis of 2-oxopyrrolidine derivatives, including the decision-making process for stain selection.

Application Note: Scale-up Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid , a critical chiral intermediate structurally homologous to the Levetiracetam acid precursor. While various routes exist, this guide prioritizes the 4-chlorobutyryl chloride acylation pathway starting from L-Alanine methyl ester. This route is selected for its high enantiomeric retention, operational simplicity at pilot scale, and avoidance of high-pressure hydrogenation equipment.

Key Performance Indicators (KPIs):

-

Target Yield: >75% (Overall 3 steps)

-

Enantiomeric Purity (ee): >99.5%

-

Chemical Purity: >99.0% (HPLC)

-

Scale Suitability: Gram to Multi-Kilogram

Retrosynthetic Analysis & Route Selection

The synthesis is designed to build the pyrrolidone ring onto the chiral amino acid backbone without racemizing the sensitive

Selected Route: The Acylation-Cyclization Pathway

-

Step 1 (Acylation): Reaction of L-Alanine methyl ester with 4-chlorobutyryl chloride to form the linear amide.

-

Step 2 (Cyclization): Base-mediated intramolecular alkylation to close the pyrrolidone ring.

-

Step 3 (Hydrolysis): Saponification of the methyl ester to yield the target free acid.

Why this route?

-

Stereocontrol: Unlike direct condensation at high temperatures (which risks racemization), this stepwise approach proceeds under mild conditions.

-

Scalability: Reagents are inexpensive commodity chemicals. The intermediates are stable and purifiable by crystallization.

Figure 1: Stepwise synthesis pathway ensuring retention of stereochemistry.

Process Safety & Critical Parameters

Hazard Identification

-

4-Chlorobutyryl Chloride: Highly corrosive lachrymator. Reacts violently with water/moisture to release HCl gas. Control: Handle in a fume hood; use dry solvents; vent scrubbers required.

-

Potassium tert-butoxide (KOtBu): Moisture sensitive, corrosive. Control: Handle under inert atmosphere (

). -

Exotherms: Both the acylation and cyclization steps are exothermic. Control: Strict temperature monitoring and slow addition rates are mandatory.

Critical Process Parameters (CPPs)

| Parameter | Setpoint | Criticality | Rationale |

| Reaction Temp (Step 1) | < 5°C (Addition) | High | Prevents bis-acylation and HCl runaway. |

| Water Content (Step 2) | < 0.1% | High | Water consumes base and inhibits cyclization. |

| pH (Step 3 Workup) | 1.0 - 2.0 | Medium | Ensures full protonation of the carboxylic acid for extraction. |

Detailed Experimental Protocols

Step 1: Acylation

Reaction: L-Alanine Methyl Ester HCl + 4-Chlorobutyryl Chloride

-

Setup: Equip a 5L jacketed reactor with an overhead stirrer, temperature probe, dropping funnel, and nitrogen inlet.

-

Charging: Charge L-Alanine Methyl Ester Hydrochloride (500 g, 3.58 mol) and Dichloromethane (DCM) (2.5 L). Cool the suspension to 0°C.

-

Base Addition: Add Triethylamine (TEA) (796 g, 7.87 mol) dropwise, maintaining internal temperature

. The mixture will become a thick slurry (TEA·HCl salts). -

Acylation: Add 4-Chlorobutyryl Chloride (555 g, 3.94 mol) dropwise over 2 hours. Crucial: Maintain temperature

. -

Reaction: Allow to warm to 20-25°C and stir for 4 hours. Monitor by HPLC/TLC.

-

Workup:

-

Quench with water (1.5 L). Separate phases.

-

Wash organic layer with 1N HCl (1 L) to remove excess amine.

-

Wash with Sat.

(1 L) and Brine (1 L). -

Dry over

, filter, and concentrate to an oil. -

Yield expectation: ~95% crude oil (sufficient for next step).

-

Step 2: Cyclization

Reaction: Methyl (S)-2-(4-chlorobutanamido)propanoate

Note: Phase Transfer Catalysis (PTC) is preferred for scale-up over NaH to avoid

-

Setup: 5L Reactor.

-

Charging: Dissolve the crude oil from Step 1 (~700 g) in Tetrahydrofuran (THF) (3.5 L) or Toluene (if using PTC).

-

Cyclization (Method A - Anhydrous):

-

Cool to 0°C. Add KOtBu (440 g, 3.9 mol) portion-wise. Exothermic.

-

Stir at 0-10°C for 2 hours.

-

-

Cyclization (Method B - PTC - Recommended for Safety):

-

Workup:

Step 3: Hydrolysis to Target Acid

Reaction: Methyl Ester

-

Hydrolysis: Dissolve the cyclic ester in Water (1.5 L). Add NaOH (1.2 equiv) as a 30% solution.

-

Reaction: Stir at 20-25°C for 3-5 hours until the ester spot disappears (TLC).

-

Isolation:

-

Wash the aqueous alkaline layer with DCM (2 x 500 mL) to remove unreacted neutral impurities.

-

Cool aqueous layer to 5°C. Acidify to pH 1-2 using Conc. HCl .

-

Extract with DCM or Ethyl Acetate (3 x 1 L).

-

Dry organics (

) and concentrate to a solid/oil.

-

-

Crystallization (Final Purification):

-

Dissolve crude acid in minimum hot Toluene or Ethyl Acetate/Heptane (1:2).

-

Cool slowly to 0-5°C with seeding.

-

Filter and dry under vacuum at 45°C.

-

Process Flow Diagram

Figure 2: Unit operations workflow for the scale-up campaign.

Analytical Controls & Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | 1H NMR / IR | Conforms to structure |

| Assay | HPLC (Reverse Phase) | > 99.0% w/w |

| Enantiomeric Purity | Chiral HPLC | > 99.5% ee (S-isomer) |

| Loss on Drying | Gravimetric | < 0.5% |

| Sulfated Ash | USP <281> | < 0.1% |

Chiral HPLC Method:

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

Troubleshooting Guide

-

Problem: Low Yield in Step 2 (Cyclization).

-

Cause: Incomplete drying of Step 1 intermediate; water kills the base.

-

Solution: Azeotrope the Step 1 oil with toluene before adding to the cyclization reactor.

-

-

Problem: Racemization (Low ee%).

-

Cause: Excessive heat during hydrolysis or prolonged exposure to strong base.

-

Solution: Keep hydrolysis temp < 25°C. Quench immediately upon completion.

-

-

Problem: Product is an oil and won't crystallize.

-

Cause: Residual solvent or impurities.

-

Solution: Triturate with cold diethyl ether or hexane to induce nucleation. Seed with a pure crystal.

-

References

-

Synthesis of Levetiracetam Intermediates

-

Cyclization Methodology

- General Racetam Synthesis (Patent)

-

Process Development for Homologs

- Title: Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 (Describes similar amide coupling/cycliz

- Source: ChemRxiv.

-

URL:[Link]

Sources

- 1. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]

- 2. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid

Ticket ID: #CHIRAL-PYR-001 Subject: Optimization of HPLC Resolution for 2-(2-Oxopyrrolidin-1-yl)propanoic Acid Enantiomers Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

You are attempting to resolve the enantiomers of 2-(2-Oxopyrrolidin-1-yl)propanoic acid . This molecule presents a specific chromatographic challenge: it contains a polar lactam ring (pyrrolidone) and an ionizable carboxylic acid .

-

The Challenge: The carboxylic acid moiety (

) will ionize on silica-based stationary phases, leading to severe peak tailing and loss of resolution due to non-specific interactions with residual silanols. -

The Solution: You must utilize a Polysaccharide-based Chiral Stationary Phase (CSP) in Normal Phase (NP) mode with strict pH control using acidic additives.

This guide replaces standard trial-and-error with a deterministic workflow based on the specific interaction mechanisms of pyrrolidone derivatives.

Core Method Development Protocol

Do not start with random gradients. Follow this standardized screening protocol designed for acidic chiral compounds.

Phase 1: Column Selection (The "Big Two")

For pyrrolidone-based acids (structurally similar to the acid metabolite of Levetiracetam), two CSPs cover 90% of successful separations.

| Priority | CSP Type | Commercial Equivalent | Mechanism |

| 1 (Primary) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | Helical polymer structure forms inclusion complexes with the pyrrolidone ring. |

| 2 (Secondary) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | Linear polymer structure; provides alternative cavity sizes if Amylose fails. |

Phase 2: Mobile Phase Composition

The mobile phase must contain an acidic modifier.

-

Base Solvent: n-Hexane (or n-Heptane).[1]

-

Alcohol Modifier: 2-Propanol (IPA) or Ethanol (EtOH).

-

Acidic Additive (CRITICAL): Trifluoroacetic Acid (TFA).

Standard Screening Conditions:

-

Mobile Phase A: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v)

-

Mobile Phase B: n-Hexane : EtOH : TFA (90 : 10 : 0.1 v/v/v)

-

Flow Rate: 1.0 mL/min[2]

-

Temperature: 25°C

-

Detection: UV @ 210 nm (The lactam absorbs weakly; avoid cutoff solvents).

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides you from the initial sample to the optimized method.

Caption: Decision matrix for selecting stationary phases and troubleshooting resolution issues for acidic pyrrolidone derivatives.

Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing severely ( ). Why?"

Diagnosis: Ionization of the carboxylic acid group.

Technical Explanation: Without an acid additive, the carboxyl group (

-

Verify Additive: Ensure the mobile phase contains 0.1% TFA .

-

Increase Concentration: If tailing persists, increase TFA to 0.2% .

-

System Flush: Ensure the lines are primed. Acid additives can sometimes adsorb to steel lines; flush the system for 30 mins before attaching the column.

Issue 2: "I have separation, but Resolution is poor ( )."

Diagnosis: Insufficient enantiorecognition. Corrective Action:

-

Switch Alcohol: Change the modifier from IPA to Ethanol . Ethanol is a stronger hydrogen-bond donor/acceptor and often alters the solvation shell around the chiral selector, changing selectivity.

-

Lower Temperature: Chiral recognition is enthalpy-driven. Lowering the column temperature (e.g., from 25°C to 10°C ) often increases the separation factor (

) significantly.

Issue 3: "The retention times are shifting between runs."

Diagnosis: Water contamination or equilibration issues. Technical Explanation: Polysaccharide columns in Normal Phase are sensitive to trace water (which adsorbs to the polar sites). Corrective Action:

-

Use HPLC-grade Solvents: Ensure Hexane and IPA are fresh and "dry."

-

Equilibration: When using TFA, the column requires longer equilibration (approx. 20-30 column volumes) to saturate the surface with the acid modifier.

Advanced Optimization Data

The following table summarizes expected outcomes based on solvent modification for pyrrolidone-type acids.

| Parameter | Change | Effect on 2-(2-Oxopyrrolidin-1-yl)propanoic acid | Mechanism |

| Solvent B | IPA | Sharper Peaks , often different elution order. | EtOH has lower viscosity (better mass transfer) and different H-bonding capability. |

| Temperature | Increased Resolution ( | Enhances the stability of the transient diastereomeric complex. | |

| Additive | TFA | Worse Tailing . | Formic acid is weaker ( |

| CSP | AD-H | Selectivity Change . | If AD-H shows partial separation, OD-H often provides baseline resolution due to different cavity geometry. |

Diagram 2: Troubleshooting Logic Flow

Caption: Quick-reference troubleshooting logic for common chiral HPLC anomalies.

References

-

Daicel Chiral Technologies. (n.d.).[3] Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Retrieved from [Link]

- Authority on polysaccharide column care and acidic additive requirements.

-

Rao, B. M., et al. (2004). "A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

- Establishes the baseline method (Hexane/IPA)

-

Matarashvili, I., et al. (2013).[4] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science. Retrieved from [Link]

- Provides mechanistic insight into the separation of propionic acid derivatives and the "unusual" temperature effects observed with these columns.

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

- General reference for troubleshooting tailing in acidic chiral compounds.

Sources

- 1. hplc.eu [hplc.eu]

- 2. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chiraltech.com [chiraltech.com]

- 4. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting 2-(2-Oxopyrrolidin-1-yl)propanoic Acid Synthesis

Target Molecule: 2-(2-Oxopyrrolidin-1-yl)propanoic acid CAS: 53934-76-2 Application: Key intermediate for Racetam class nootropics (e.g., Levetiracetam, Piracetam analogs).[1]

Diagnostic: Why is your yield low?

Before altering your chemistry, you must identify if the loss occurs during reaction conversion or product isolation . This molecule presents a "False Negative" trap: the reaction often works well, but the product is lost into the aqueous waste during workup due to high water solubility.

Troubleshooting Logic Tree

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

The Synthetic Strategy: Route Selection

Low yield is often a result of choosing the "Direct Alkylation" route (Route B) over the "Ester-Hydrolysis" route (Route A).[1]

| Feature | Route A: Ester Intermediate (Recommended) | Route B: Direct Acid Alkylation (Not Recommended) |

| Reagents | 2-Pyrrolidone + Ethyl 2-bromopropionate + NaH | 2-Pyrrolidone + 2-Chloropropionic acid + KOH |

| Mechanism | Simple N-alkylation of neutral lactam.[1] | Complex: Requires dianion formation (COOH and NH). |

| Solubility | Intermediate ester is organic-soluble (easy extraction).[1] | Product is a salt in reaction; hard to separate from inorganic salts. |

| Yield Potential | High (70-90%) | Low to Moderate (30-50%) |

| Common Failure | Incomplete hydrolysis of ester.[1] | Salt encapsulation and workup loss. |

The "Gold Standard" Protocol (Route A)

To maximize yield, you must synthesize the ester first, then hydrolyze it.

Step 1: N-Alkylation

Step 2: Hydrolysis

Critical Process Parameters (CPP) & Troubleshooting

Issue 1: The "Invisible" Product (Workup Loss)

Symptom: Reaction looks perfect on TLC, but after extraction, the organic layer is empty. Cause: The target molecule contains a polar lactam ring and a carboxylic acid. It is highly water-soluble .[1] Standard EtOAc/Water extraction at neutral pH will leave 90% of your product in the water.

Corrective Action (The "Salting Out" Protocol):

-

pH Adjustment: After hydrolysis, carefully acidify the aqueous layer to pH 1–2 using 1M HCl. (Do not use weak acids; you need the carboxylic acid fully protonated).

-

Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This pushes the organic product out of the water phase ("Salting Out").

-

Solvent Switch: Do not use Diethyl Ether or Hexane. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . These are better at extracting polar organic acids.

-

Repetition: Perform at least 4-5 extractions, not just the standard 3.

Issue 2: Moisture Killing the Base (Step 1)

Symptom: Large amounts of unreacted 2-pyrrolidone remaining. Cause: Sodium Hydride (NaH) is moisture sensitive. If your THF is "wet" or the NaH is old (hydrolyzed to NaOH), it will not deprotonate the lactam efficiently. Corrective Action:

-

Use anhydrous THF (distilled or molecular sieves).

-

If using 60% dispersion NaH in oil, wash it with dry hexane under nitrogen before use to ensure accurate stoichiometry.

-

Alternative: Use Potassium tert-butoxide (KOtBu) in THF.[1] It is often more reliable than NaH for lactam deprotonation.

Issue 3: O-Alkylation vs. N-Alkylation

Symptom: Formation of an imino-ether side product (verified by NMR).[1] Cause: Lactams are ambident nucleophiles. While N-alkylation is favored for 5-membered rings (gamma-lactams), certain conditions can promote O-alkylation.[1] Corrective Action:

-

Solvent: Stick to non-polar aprotic solvents like Toluene or THF. Avoid highly polar solvents like DMSO/DMF if O-alkylation is observed, as they solvate the cation and leave the oxygen more "naked" and reactive.

-

Counter-ion: Lithium/Sodium salts favor N-alkylation over Potassium salts in some lactam systems due to tighter coordination with the carbonyl oxygen.[1]

Detailed Experimental Protocol (High-Yield)

Reference Basis: Adapted from synthesis of Levetiracetam intermediates (US Pat. 4,696,943; J. Med. Chem. 1980s).

Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)propanoate[1]

-

Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.

-

Deprotonation: Suspend NaH (1.1 eq) in dry THF (10 vol) . Cool to 0°C.[2]

-

Addition: Add 2-Pyrrolidone (1.0 eq) dropwise.[1] Stir at 0°C for 30 min, then allow to warm to RT for 30 min. (Evolution of H2 gas must stop).

-

Alkylation: Cool back to 0°C. Add Ethyl 2-bromopropionate (1.1 eq) dropwise.

-

Note: Do not dump it in. Exotherm control is vital to prevent polymerization.

-

-

Reaction: Stir at RT for 3-5 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup (Ester): Quench with sat. NH4Cl. Extract with EtOAc. Wash with Brine. Dry (MgSO4) and concentrate.

-

Checkpoint: This ester is oil-soluble.[1] You should have high recovery here.

-

Step 2: Hydrolysis to Acid

-

Reaction: Dissolve the crude ester in THF/Water (1:1) . Add LiOH (1.5 eq) . Stir at RT for 2-4 hours.[1]

-

Monitoring: TLC should show disappearance of the non-polar ester spot and appearance of a baseline spot (the acid salt).

-

Isolation (Critical):

-

Evaporate THF (rotovap). You are left with the aqueous Lithium salt.

-

Wash the aqueous layer once with EtOAc (removes unreacted ester/impurities). Discard this organic layer.

-

Acidify the aqueous layer to pH 1 with 2N HCl.

-

Saturate with solid NaCl.

-

Extract with DCM (5 x volumes).

-

Dry combined DCM layers over Na2SO4.

-

Concentrate to yield the viscous oil/solid acid.

-

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloropropionic acid directly with KOH in Toluene? A: You can, but it requires a Phase Transfer Catalyst (e.g., TBAB) and vigorous reflux. The yield is usually lower (40-50%) because the generated water inhibits the reaction, and the product (a salt) coats the solid KOH. The ester route described above is superior for purity.

Q: My product is a dark brown oil, but it should be a solid. What happened? A: This indicates polymerization of the pyrrolidone or decomposition. This usually happens if the reaction temperature during alkylation exceeded 50°C. Keep the alkylation step cool (0°C to RT).

Q: I need the chiral (S)-acid. Can I use (S)-Ethyl 2-bromopropionate? A: Yes, but be aware of racemization .[1] The alpha-proton in the ester is acidic. Strong bases (NaH) and long reaction times can racemize the center.

-

Tip: Use slightly less base (0.95 eq) to ensure no excess base exists to deprotonate the product.

-

Alternative: Synthesize via the cyclization of (S)-2-aminobutanol or (S)-2-aminobutyric acid derivatives, which preserves chirality better than alkylation.[1]